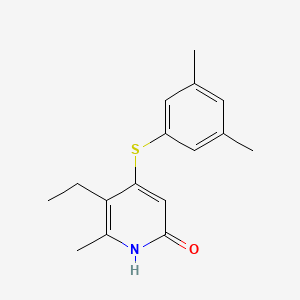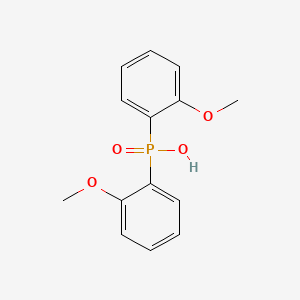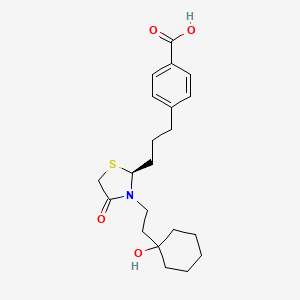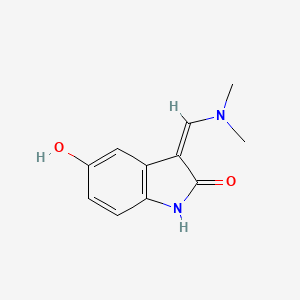
10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)- is a complex organic compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)- typically involves multi-step organic reactions. The process may start with the preparation of phenothiazine derivatives, followed by the introduction of the carboxamide group and subsequent functionalization to achieve the final structure. Common reagents include acyl chlorides, amines, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the phenothiazine ring or the carboxamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, particularly in neuropharmacology.
Industry: Use as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. In medicinal chemistry, phenothiazine derivatives often interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine derivative.
Promethazine: An antiemetic and antihistamine phenothiazine derivative.
Thioridazine: Another antipsychotic phenothiazine derivative.
Uniqueness
10H-Phenothiazine-2-carboxamide, N-((1S)-1-((((3S)-2-(acetyloxy)tetrahydro-3-furanyl)amino)carbonyl)-3-methylbutyl)- stands out due to its unique functional groups and potential for diverse chemical reactions. Its specific structure may confer unique pharmacological properties compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
742104-24-1 |
|---|---|
Molekularformel |
C25H29N3O5S |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
[(3S)-3-[[(2S)-4-methyl-2-(10H-phenothiazine-2-carbonylamino)pentanoyl]amino]oxolan-2-yl] acetate |
InChI |
InChI=1S/C25H29N3O5S/c1-14(2)12-20(24(31)27-18-10-11-32-25(18)33-15(3)29)28-23(30)16-8-9-22-19(13-16)26-17-6-4-5-7-21(17)34-22/h4-9,13-14,18,20,25-26H,10-12H2,1-3H3,(H,27,31)(H,28,30)/t18-,20-,25?/m0/s1 |
InChI-Schlüssel |
YTCWZQOLIWKUPG-KHROREGQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@H]1CCOC1OC(=O)C)NC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |
Kanonische SMILES |
CC(C)CC(C(=O)NC1CCOC1OC(=O)C)NC(=O)C2=CC3=C(C=C2)SC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


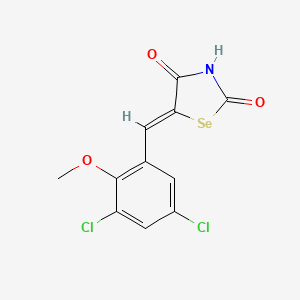

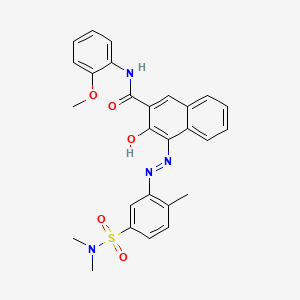
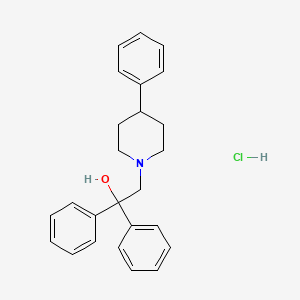
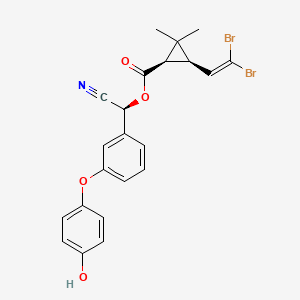
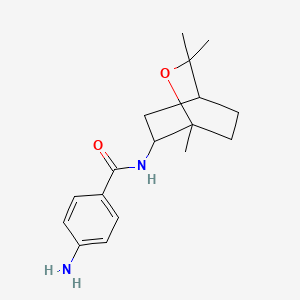
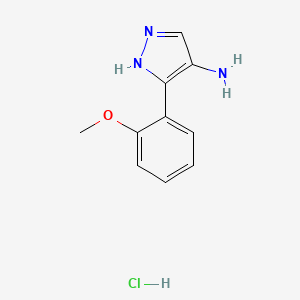
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
